4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide is a chemical compound with the molecular formula C11H13NO6S2 and a molecular weight of 319.35 g/mol . This compound is characterized by the presence of a benzamide group, a dimethylsulfamoyl group, and a dioxothiolan ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide involves several steps. One common synthetic route includes the reaction of 4-aminobenzoic acid with dimethylsulfamoyl chloride to form the intermediate 4-(dimethylsulfamoyl)benzoic acid. This intermediate is then reacted with 1,1-dioxo-1lambda6-thiolane-3-amine under specific reaction conditions to yield the final product . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
Similar compounds to 4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide include:
4-(dimethylsulfamoyl)benzoic acid: Lacks the dioxothiolan ring, making it less complex.
N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide: Lacks the dimethylsulfamoyl group, affecting its reactivity and applications.
4-(methylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide: Has a methyl group instead of a dimethyl group, altering its chemical properties.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(1,1-dioxothiolan-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S2/c1-15(2)22(19,20)12-5-3-10(4-6-12)13(16)14-11-7-8-21(17,18)9-11/h3-6,11H,7-9H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUJVLPXLUFQPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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